molecular formula C20H20FNO4 B2867830 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034243-11-1

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No. B2867830
CAS RN: 2034243-11-1
M. Wt: 357.381
InChI Key: JQGABWJNDWYMEE-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H20FNO4 and its molecular weight is 357.381. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinated Derivatives Development

Research has focused on synthesizing fluorinated derivatives of certain compounds for improved biological properties. For instance, Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635, evaluating their biological properties in rats compared to a radiolabeled compound, showcasing the potential of these derivatives in biological imaging and receptor binding studies (Lang et al., 1999).

Tetrahydrobenzofurans Synthesis

The synthesis of tetrahydrobenzofuran derivatives via oxidative processes has been explored, with Levai et al. (2002) discussing the transformation of certain benzamides into tetrahydrobenzofuran derivatives, highlighting the compound's role in novel synthetic pathways and structural elucidation (Levai et al., 2002).

Antimicrobial and Docking Studies

Talupur et al. (2021) synthesized a series of compounds for evaluation of their antimicrobial properties and conducted molecular docking studies, indicating the compound's utility in the development of new antimicrobial agents (Talupur et al., 2021).

Novel Synthetic Pathways

The search for new synthetic pathways and derivatives with potential biological activities continues to be a significant area of research. For example, the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives and their evaluation for cytotoxic effects on breast cancer cell lines showcase the ongoing efforts to find new therapeutic agents (Kelly et al., 2007).

Pharmacokinetic Studies

Studies on the pharmacokinetic properties of related compounds, like the development of fluorine-18-labeled antagonists for receptor imaging, demonstrate the compound's relevance in enhancing the understanding of drug distribution and receptor interaction within biological systems (Lang et al., 1999).

Mechanism of Action

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c21-15-4-2-14(3-5-15)20(7-8-20)19(24)22-12-16(23)13-1-6-17-18(11-13)26-10-9-25-17/h1-6,11,16,23H,7-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGABWJNDWYMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

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